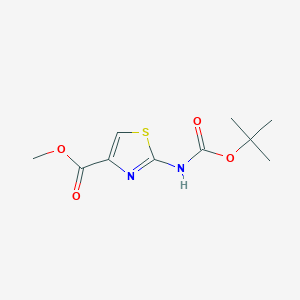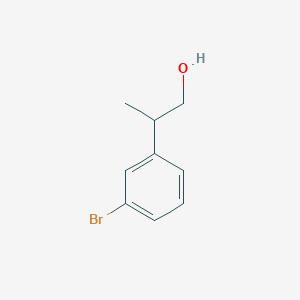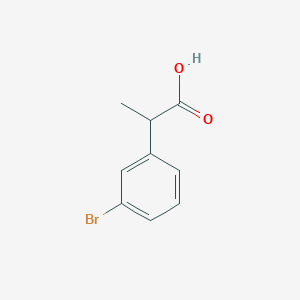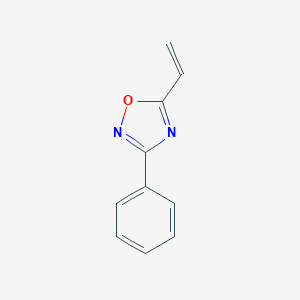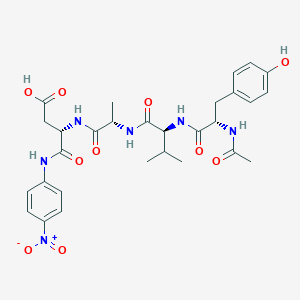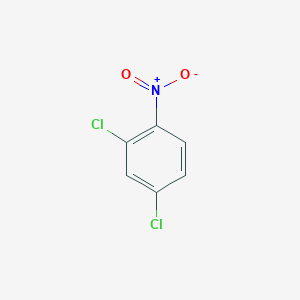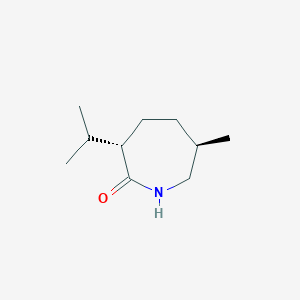
(3S,6R)-3-Isopropyl-6-methylazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,6R)-3-Isopropyl-6-methylazepan-2-one, also known as SIB-1553A, is a chemical compound that belongs to the class of azepane derivatives. It has been found to have potential therapeutic properties that make it a subject of interest in scientific research.
Mécanisme D'action
(3S,6R)-3-Isopropyl-6-methylazepan-2-one acts as a potent and selective agonist for the CB1 receptor, which is a member of the G protein-coupled receptor family. The compound binds to the receptor and activates it, leading to the modulation of various signaling pathways. This results in the analgesic, anxiolytic, and antipsychotic effects of the compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (3S,6R)-3-Isopropyl-6-methylazepan-2-one are mainly related to its effects on the central nervous system. The compound has been found to have analgesic effects, which are mediated by its ability to modulate the activity of the CB1 receptor. It has also been found to have anxiolytic and antipsychotic effects, which are attributed to its ability to modulate the activity of the CB1 receptor in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S,6R)-3-Isopropyl-6-methylazepan-2-one in lab experiments include its potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the activity of this receptor. The limitations of using the compound include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research on (3S,6R)-3-Isopropyl-6-methylazepan-2-one. These include:
1. Further studies on the mechanism of action of the compound, particularly its effects on the signaling pathways in the brain.
2. Studies on the potential therapeutic applications of the compound, particularly in the treatment of pain, anxiety, and psychosis.
3. Studies on the potential side effects and toxicity of the compound, particularly in long-term use.
4. Development of new analogs and derivatives of the compound with improved potency and selectivity for the CB1 receptor.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound, particularly in relation to its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
(3S,6R)-3-Isopropyl-6-methylazepan-2-one is a chemical compound that has potential therapeutic properties and is a subject of interest in scientific research. It acts as a potent and selective agonist for the CB1 receptor, leading to its analgesic, anxiolytic, and antipsychotic effects. The compound has advantages and limitations for lab experiments, and there are several future directions for research on the compound, including further studies on its mechanism of action, potential therapeutic applications, and toxicity.
Méthodes De Synthèse
The synthesis of (3S,6R)-3-Isopropyl-6-methylazepan-2-one involves the reaction of 3-isopropyl-6-methylazepan-2-one with chloroacetyl chloride in the presence of a base. The reaction leads to the formation of (3S,6R)-3-Isopropyl-6-methylazepan-2-one as the final product. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
(3S,6R)-3-Isopropyl-6-methylazepan-2-one has been found to have potential therapeutic properties that make it a subject of interest in scientific research. It has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of the cannabinoid receptors. The compound has been found to have analgesic, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of pain, anxiety, and psychosis.
Propriétés
Numéro CAS |
114048-88-3 |
|---|---|
Nom du produit |
(3S,6R)-3-Isopropyl-6-methylazepan-2-one |
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
(3S,6R)-6-methyl-3-propan-2-ylazepan-2-one |
InChI |
InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-11-10(9)12/h7-9H,4-6H2,1-3H3,(H,11,12)/t8-,9+/m1/s1 |
Clé InChI |
XTGVNDCCKLFHJY-BDAKNGLRSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](C(=O)NC1)C(C)C |
SMILES |
CC1CCC(C(=O)NC1)C(C)C |
SMILES canonique |
CC1CCC(C(=O)NC1)C(C)C |
Synonymes |
2H-Azepin-2-one,hexahydro-6-methyl-3-(1-methylethyl)-,(3S,6R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




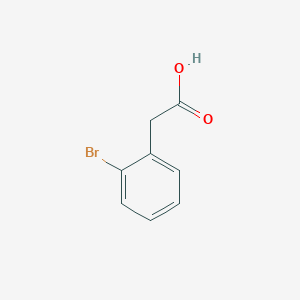
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
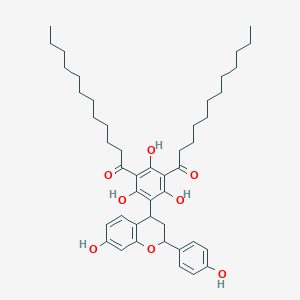
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
